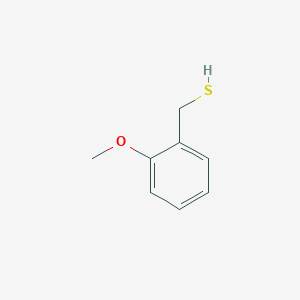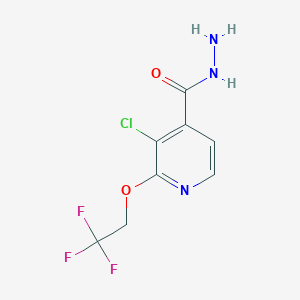
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide: is an organic compound belonging to the quinazoline family. The compound consists of a quinazolin-3(4H)-yl core substituted with two oxo groups at positions 2 and 4, and a propanamide moiety at position 3. Additionally, it features a furan-2-ylmethyl group attached to the nitrogen atom of the propanamide side chain. The combination of these functional groups imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic routes and reaction conditions:
Step 1: The quinazoline core is typically synthesized from an anthranilic acid derivative via cyclization reactions with formamide or related compounds.
Step 2:
Step 3: The final assembly involves coupling the furan-2-ylmethyl moiety with the propanamide derivative through amide bond formation. Common reagents for this step include carbodiimides like dicyclohexylcarbodiimide (DCC) or coupling agents such as N,N'-diisopropylcarbodiimide (DIC).
Industrial production methods: Industrial-scale synthesis might follow similar routes, often optimized for yield, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and scalability.
化学反応の分析
Types of reactions it undergoes:
Oxidation: The furan moiety and quinazolinone core can undergo oxidation under strong oxidative conditions.
Reduction: The quinazolinone can be reduced to its respective dihydroquinazolinone derivative using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings under appropriate conditions.
Common reagents and conditions:
Oxidation: KMnO₄, CrO₃, hydrogen peroxide (H₂O₂).
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Halogenation agents like bromine (Br₂) for electrophilic aromatic substitution.
Major products formed:
Oxidation: Possible formation of quinazolin-2,4-dione derivatives.
Reduction: Dihydroquinazolinone products.
Substitution: Halogenated derivatives of the quinazolinone and furan rings.
科学的研究の応用
The compound's diverse functional groups make it a versatile molecule in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The quinazolinone core is known for its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Potential therapeutic applications arise from its ability to modulate biological pathways, particularly those involving enzyme inhibition.
Industry: Its derivatives may find use in materials science, particularly in the design of organic semiconductors and photovoltaic materials.
作用機序
The compound exerts its effects by interacting with specific molecular targets:
Molecular targets: Enzymes, receptors, and DNA are potential targets due to the compound’s binding affinity.
Pathways involved: Inhibition of kinase enzymes, modulation of receptor-mediated signal transduction, and interaction with DNA-binding proteins are key pathways.
類似化合物との比較
Quinazoline: Simple quinazoline derivatives.
Quinazolinone: Similar structures but with different substitution patterns.
Furan derivatives: Compounds featuring furan rings attached to various moieties.
Uniqueness: The presence of both the quinazolin-3(4H)-yl and furan-2-ylmethyl groups makes this compound unique. The combination allows it to exhibit properties not found in simpler derivatives, such as improved binding affinity and enhanced biological activity.
Feel free to delve deeper into any specific section or ask for more details!
特性
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-14(17-10-11-4-3-9-23-11)7-8-19-15(21)12-5-1-2-6-13(12)18-16(19)22/h1-6,9H,7-8,10H2,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWHYDLARZAJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2932613.png)

![2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2932621.png)
![4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932622.png)

![1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2932625.png)
![N-(4-CHLOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2932626.png)

![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)
